N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide
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Overview
Description
N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide is a complex organic compound with a molecular formula of C19H20Cl3N5OS and a molecular weight of 472.827 g/mol This compound is notable for its unique structure, which includes a trichloroethyl group, a diazenyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide typically involves multiple steps:
Formation of the diazenyl intermediate: This step involves the reaction of 2-methylphenylamine with nitrous acid to form the diazonium salt, which is then coupled with 2-methyl-4-aminophenyl to form the diazenyl intermediate.
Introduction of the trichloroethyl group: The diazenyl intermediate is then reacted with trichloroacetyl chloride in the presence of a base to introduce the trichloroethyl group.
Formation of the butanamide moiety: Finally, the trichloroethyl intermediate is reacted with butanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It may be used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The trichloroethyl group and diazenyl moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbamothioyl)amino]ethyl}acetamide: Similar structure but with an acetamide group instead of butanamide.
N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbamothioyl)amino]ethyl}heptanamide: Similar structure but with a heptanamide group.
Uniqueness
N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
301816-02-4 |
---|---|
Molecular Formula |
C21H24Cl3N5OS |
Molecular Weight |
500.9 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C21H24Cl3N5OS/c1-4-7-18(30)26-19(21(22,23)24)27-20(31)25-16-11-10-15(12-14(16)3)28-29-17-9-6-5-8-13(17)2/h5-6,8-12,19H,4,7H2,1-3H3,(H,26,30)(H2,25,27,31) |
InChI Key |
DNNBTOAOILLBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)N=NC2=CC=CC=C2C)C |
Origin of Product |
United States |
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